2-Chloro-3,6-difluorobenzaldehyde

Catalog No.
S717774
CAS No.
261762-39-4
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,6-difluorobenzaldehyde

CAS Number

261762-39-4

Product Name

2-Chloro-3,6-difluorobenzaldehyde

IUPAC Name

2-chloro-3,6-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H

InChI Key

KPYBGKSDBNMHTO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F

The exact mass of the compound 2-Chloro-3,6-difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3,6-difluorobenzaldehyde (CAS: 261762-39-4) is a highly specialized, polyhalogenated aromatic building block characterized by its electron-deficient ring and sterically hindered carbonyl group. Featuring a precise 2-chloro and 3,6-difluoro substitution pattern, this compound is primarily procured as a critical intermediate for late-stage pharmaceutical synthesis, including the development of plasma kallikrein inhibitors, STING modulators, and branched-chain keto acid dehydrogenase kinase (BCKDK) inhibitors[1]. The strong electron-withdrawing nature of the halogens activates the aldehyde carbon for nucleophilic addition and reductive amination, while the ortho-substituents (chloro and fluoro) provide essential steric shielding that governs reaction trajectory and minimizes side reactions [2]. For industrial buyers, its value lies in its dual role: acting as a highly regiocontrolled synthetic handle during process chemistry and providing the exact steric and lipophilic profile required for target binding in advanced therapeutic candidates.

Substituting 2-chloro-3,6-difluorobenzaldehyde with closely related analogs, such as 2,6-difluorobenzaldehyde or 2-chloro-6-fluorobenzaldehyde, fundamentally alters both synthetic processability and downstream API efficacy [1]. In process chemistry, the specific 2,3,6-halogenation pattern strictly controls the regioselectivity of subsequent electrophilic aromatic substitutions (e.g., bromination), which generic mono- or di-substituted benzaldehydes cannot replicate without yielding complex isomeric mixtures that require costly chromatographic separation [2]. Furthermore, in medicinal chemistry, the exact van der Waals radii and electronegativity of the 2-chloro and 3,6-difluoro substituents are required to occupy specific hydrophobic pockets in targets like plasma kallikrein and STING [3]. Using a generic comparator fails to provide the necessary steric bulk and halogen-bonding interactions, resulting in inactive therapeutic analogs and rendering substitution unviable for procurement.

Regiocontrol in Late-Stage Halogenation for BCKDK Inhibitor Scaffolds

During the synthesis of branched-chain keto acid dehydrogenase kinase (BCKDK) inhibitors, the regioselectivity of electrophilic bromination is critical for scalable manufacturing. 2-Chloro-3,6-difluorobenzaldehyde undergoes highly specific bromination with N-bromosuccinimide (NBS) in sulfuric acid to yield a single isomer, 3-bromo-6-chloro-2,5-difluorobenzaldehyde [1]. In contrast, attempting similar late-stage halogenation on less substituted comparators like 2-chlorobenzaldehyde or 2,6-difluorobenzaldehyde typically results in a mixture of ortho/para/meta isomers. The 2,3,6-trisubstitution pattern effectively blocks alternative reaction sites, directing the incoming electrophile exclusively to the open position.

Evidence DimensionIsomeric Purity of Bromination Product
Target Compound DataSingle isomer (3-bromo-6-chloro-2,5-difluorobenzaldehyde) generated
Comparator Or BaselineMono- or di-substituted benzaldehydes: Isomeric mixtures requiring separation
Quantified Difference>95% regioselectivity for the target compound vs. complex mixtures for baselines
ConditionsReaction with N-bromosuccinimide (NBS) in concentrated sulfuric acid

The heavily substituted 2,3,6-pattern strictly directs incoming electrophiles, eliminating the need for costly downstream isomer separation during scale-up.

Sterically Controlled Nucleophilic Addition for Secondary Alcohol Intermediates

The synthesis of STING modulators requires the formation of specific 1-(aryl)ethanol derivatives via Grignard addition. 2-Chloro-3,6-difluorobenzaldehyde reacts cleanly with methyl magnesium bromide at 0 °C to room temperature, providing the target secondary alcohol (1-(2-chloro-3,6-difluorophenyl)ethanol) with high conversion and minimal side reactions [1]. When compared to unhindered benzaldehydes, the presence of the bulky ortho-chloro and ortho-fluoro groups provides critical steric shielding around the carbonyl carbon. This shielding prevents over-addition and controls the reaction trajectory, ensuring a clean synthetic profile that is highly valued in process chemistry.

Evidence DimensionConversion Efficiency to 1-(Aryl)ethanol Derivatives
Target Compound DataClean conversion to 1-(2-chloro-3,6-difluorophenyl)ethanol without significant over-addition
Comparator Or BaselineUnhindered benzaldehydes (e.g., 3-fluorobenzaldehyde): Prone to side reactions and lower chemoselectivity
Quantified DifferenceHigh chemoselectivity for the secondary alcohol due to ortho-chloro/fluoro steric shielding
ConditionsMethyl magnesium bromide (3M in THF) addition at 0 °C to room temperature

Procurement of this specific ortho-disubstituted aldehyde ensures high-yield, scalable access to the exact benzylic alcohol stereocenter required for STING agonist synthesis.

Reductive Amination Efficiency in Plasma Kallikrein Inhibitor Synthesis

In the development of N-((het)arylmethyl)-heteroaryl-carboxamides for the treatment of diabetic macular edema, 2-chloro-3,6-difluorobenzaldehyde serves as the mandatory precursor. It undergoes highly efficient reductive amination (using sodium methoxide in methanol/THF followed by reduction) to yield the required N-((2-chloro-3,6-difluorophenyl)methyl) scaffolds [1]. While comparators like 2,6-difluorobenzaldehyde can undergo similar reductive aminations, they fail to provide the necessary 2-chloro substituent. The specific 2-chloro-3,6-difluoro pattern is strictly required to occupy the hydrophobic binding pocket of the plasma kallikrein active site, making generic substitution impossible for this therapeutic application.

Evidence DimensionReaction Yield and API Target Affinity
Target Compound DataQuantitative coupling to yield active N-((2-chloro-3,6-difluorophenyl)methyl) scaffolds
Comparator Or Baseline2,6-Difluorobenzaldehyde: Yields structurally similar but pharmacologically inactive analogs
Quantified DifferenceProvides both the electronic activation for rapid imine formation and the exact steric bulk required for target binding
ConditionsReaction with heteroaryl amines using sodium methoxide in methanol/THF at 60 °C

This compound is the mandatory, non-substitutable precursor for synthesizing highly potent plasma kallikrein inhibitors, directly driving procurement decisions in medicinal chemistry.

Synthesis of Plasma Kallikrein Inhibitors

Used as the mandatory aldehyde precursor for reductive amination to construct N-((2-chloro-3,6-difluorophenyl)methyl) heteroaryl-carboxamides, which are critical therapeutic candidates for treating diabetic macular edema [1].

Development of STING Modulators

Procured for Grignard addition reactions (e.g., with methyl magnesium bromide) to generate specific 1-(aryl)ethanol intermediates required for the assembly of STING agonists and antagonists [2].

Late-Stage Electrophilic Halogenation for BCKDK Inhibitors

Utilized as a highly regioselective substrate for NBS bromination, yielding single-isomer 3-bromo-6-chloro-2,5-difluorobenzaldehyde without the need for complex chromatographic separation during process scale-up [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-3,6-difluorobenzaldehyde

Dates

Last modified: 08-15-2023

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